BenchChemオンラインストアへようこそ!

8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

xanthine oxidase inhibition hyperuricemia purine-based enzyme inhibitors

This C8-ethylamino, N7-allyl xanthine (CAS 5426-46-0) is a dual-point substituted purine-2,6-dione for polypharmacology studies at serotonin (5-HT1A, 5-HT2A, 5-HT7) and adenosine receptors. Its unique HBD=1 ethylamino group and terminal alkene distinguish it from NH2, NHCH3, and N(CH3)2 analogs. Critical for matched-pair HBD/permeability profiling. CAUTION: Verify material is the N7-allyl derivative (C12H17N5O2, MW 263.30), not the N7-unsubstituted variant (C9H13N5O2, MW 223.23), as CAS 5426-46-0 is inconsistently applied across supplier catalogs.

Molecular Formula C12H17N5O2
Molecular Weight 263.30 g/mol
Cat. No. B5806355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione
Molecular FormulaC12H17N5O2
Molecular Weight263.30 g/mol
Structural Identifiers
SMILESCCNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C12H17N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5H,1,6-7H2,2-4H3,(H,13,14)
InChIKeyIQDHOXKEGQPMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione – Structural Identity and Procurement Baseline


8-(Ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a fully substituted xanthine derivative bearing a C8-ethylamino group and an N7-allyl (prop-2-enyl) substituent on the purine-2,6-dione core . The compound belongs to the 8-aminoalkyl-7-alkenyl-xanthine subclass, which has been systematically explored for polypharmacology at serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors and adenosine receptor subtypes [1]. Its molecular formula (C12H17N5O2) and the presence of both a hydrogen-bond-donating secondary amine at C8 and a terminal alkene at N7 distinguish it from simpler 1,3-dialkylxanthines such as theophylline and caffeine, as well as from 8-unsubstituted or 8-amino (NH2) analogs [2]. Commercially, the compound is listed under CAS 5426-46-0 by multiple vendors , though researchers must verify whether the cataloged material corresponds to the N7-allyl derivative or the N7-unsubstituted 8-(ethylamino)-1,3-dimethyl-7H-purine-2,6-dione, as nomenclature inconsistencies exist across supplier databases.

Why 8-(Ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs


Within the 8-aminoalkyl-7-substituted xanthine series, dual-point variation at C8 and N7 creates a combinatorial structure-activity landscape where small alkyl chain modifications produce divergent receptor selectivity profiles. The 8-ethylamino-7-allyl combination generates a unique pharmacophoric signature—the ethylamino group modulates hydrogen-bonding capacity and steric bulk at the C8 position, while the N7-allyl group introduces conformational flexibility and potential for metabolic functionalization that is absent in N7-methyl (caffeine) or N7-unsubstituted (theophylline) comparators [1]. Published structure-activity relationship (SAR) studies on 8-aminoalkyl-7-alkenyl-xanthines demonstrate that altering the C8 amino substituent from NH2 to NHCH3 to N(CH3)2 shifts 5-HT1A/5-HT2A/5-HT7 affinity ratios substantially, meaning that even adjacent homologs (e.g., 8-amino vs. 8-methylamino vs. 8-ethylamino vs. 8-dimethylamino) cannot be assumed interchangeable for receptor-targeted applications [1]. Furthermore, the N7-allyl group distinguishes this compound from the 8-ethylamino-7H (unsubstituted) variant (CAS 5426-46-0), which lacks the alkene moiety and therefore occupies different conformational and chemical space—a critical consideration during procurement given the prevalent CAS number ambiguity .

Quantitative Differentiation Evidence for 8-(Ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione


Xanthine Oxidase Inhibition: Comparison of 8-Ethylamino-7-allyl vs. 8-Dimethylamino-7-allyl Analogs

In bovine xanthine oxidase competitive inhibition assays, the 8-ethylamino-7-allyl-1,3-dimethylxanthine scaffold (represented by CHEMBL200555) exhibited a Ki of 15,000 nM under xanthine substrate competition [1]. In contrast, the 8-dimethylamino-7-allyl analog (CHEMBL4279042) showed an IC50 of 11,500 nM in the same enzyme system [2]. Although structurally adjacent, the ethylamino-to-dimethylamino substitution at C8 alters both steric occupancy and hydrogen-bond donor count, which may contribute to the modest activity difference observed. This provides a quantitative benchmark for researchers selecting between 8-aminoalkyl congeners for xanthine oxidase-targeted campaigns.

xanthine oxidase inhibition hyperuricemia purine-based enzyme inhibitors

Distinct 5-HT Receptor Subtype Engagement Profile Compared to 8-Amino and 8-Methylamino 7-Allyl Xanthines

The systematic SAR study by Chłoń-Rzepa et al. (2013) evaluated a series of 8-aminoalkyl derivatives of purine-2,6-dione bearing arylalkyl, allyl, or propynyl groups at N7 for affinity at human 5-HT1A, 5-HT2A, and 5-HT7 receptors [1]. Within this series, variation of the C8 substituent from unsubstituted amino (NH2) through methylamino, ethylamino, to propylamino produced differential Ki shifts at each receptor subtype. Although the published manuscript tabulates data for multiple 7-arylalkyl congeners (where the 8-ethylamino-7-phenylpropyl derivative displayed a defined 5-HT1A/5-HT2A/5-HT7 profile), the 8-ethylamino-7-allyl compound itself was synthesized and characterized as part of this series, with its receptor binding values contextualized against the broader structure-activity matrix [1]. This places the target compound at a defined coordinate in a multi-dimensional selectivity space that is inaccessible to 8-unsubstituted or 8-NH2-only series members.

serotonin receptor 5-HT1A 5-HT2A 5-HT7 antipsychotic CNS polypharmacology

Patent-Cited Adenosine A1/A2 Antagonist Potential and 8-Substitution Selectivity Advantage

Multiple US and international patents (US5641784, US8114877B2, US9023882) covering 8-substituted 1,3-dialiphatic xanthine derivatives explicitly encompass compounds with 8-aminoalkyl substitution—including ethylamino—and N7-alkenyl groups such as allyl [1][2]. The patent disclosures establish that 8-substitution on the xanthine core is critical for achieving adenosine A1 vs. A2A receptor selectivity, as demonstrated by the classic 8-cycloalkyl and 8-aryl series where potency improvements of 10- to 100-fold over theophylline were observed [3]. Within this intellectual property landscape, the 8-ethylamino-7-allyl combination represents a specifically claimed subgenus, providing freedom-to-operate differentiation from earlier 8-phenyl or 8-cycloalkyl adenosine antagonists.

adenosine receptor antagonist A1 receptor A2A receptor xanthine patent bronchodilation

Physicochemical Differentiation: Computed logP and Polar Surface Area vs. 8-Dimethylamino Analog

The 8-ethylamino-7-allyl-1,3-dimethylxanthine scaffold bears a secondary amine (NH-Et) at C8, in contrast to the tertiary amine (N(CH3)2) of its closest commercially listed analog, 8-(dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione (CAS 377064-38-5, Ambinter AMB1160718) [1]. The presence of an additional hydrogen-bond donor (HBD = 1 for ethylamino vs. HBD = 0 for dimethylamino) alters both computed logP and topological polar surface area (tPSA). The 8-dimethylamino analog has a computed logP of -0.31 and PSA of 65.06 Ų [1]; the 8-ethylamino variant is predicted to have a marginally higher logP (estimated ~0.0 to +0.2 depending on tautomerization state) and a larger PSA due to the additional N-H moiety, which influences membrane permeability and blood-brain barrier penetration predictions.

drug-likeness logP polar surface area physicochemical property ADME prediction

Optimal Research and Procurement Application Scenarios for 8-(Ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione


CNS Polypharmacology Probe: Serotonin Receptor Subtype Selectivity Profiling

Researchers investigating multi-target ligands for neuropsychiatric disorders can deploy this compound as a structurally defined probe within the 8-aminoalkyl-7-alkenylxanthine series. The 5-HT1A/5-HT2A/5-HT7 receptor affinity data published by Chłoń-Rzepa et al. (2013) [1] positions the compound at a specific coordinate in receptor selectivity space relative to its 8-NH2, 8-NHCH3, and 8-NH(CH2)2CH3 analogs, enabling systematic exploration of how the ethylamino side chain tunes polypharmacological profiles that may be relevant for antipsychotic or antidepressant lead optimization.

Xanthine Oxidase Inhibitor Hit-to-Lead Expansion

With a bovine xanthine oxidase Ki of 15 μM [1], the compound serves as a low-affinity starting scaffold for structure-based optimization. Unlike the inactive methylxanthine controls (caffeine, theobromine), the 8-ethylamino-7-allyl-xanthine retains measurable enzyme engagement, making it a useful tool compound for fragment growth or scaffold-hopping campaigns aimed at developing non-purine-like xanthine oxidase inhibitors for hyperuricemia and gout, particularly where the allyl group provides a synthetic handle for further derivatization.

Adenosine Receptor Antagonist Scaffold with Underexplored 8-Aminoalkyl Chemical Space

The compound inhabits a sparsely populated region of adenosine receptor antagonist chemical space that bridges well-characterized 8-aryl/8-cycloalkyl xanthines and the simpler 1,3,7-trialkylxanthines. Patent disclosures [1] confirm that 8-aminoalkyl-7-alkenyl xanthines are encompassed within the claims of multiple adenosine antagonist patents, making this scaffold relevant for organizations seeking novel chemical matter with potential A1/A2A subtype selectivity. Procurement of this compound supports hit-finding screens where 8-substitution diversity is the primary SAR variable.

Physicochemical Comparator for ADME Structure-Property Relationship Studies

The compound's distinct hydrogen-bond donor count (HBD = 1 at the 8-ethylamino N-H) relative to its 8-dimethylamino (HBD = 0) and 8-amino (HBD = 2) congeners [1] makes it a valuable member of a matched molecular pair series for studying the impact of C8 HBD count on membrane permeability, CYP450 metabolism, and plasma protein binding. This application is particularly relevant for medicinal chemistry teams optimizing CNS-exposed xanthine-based leads where balancing polarity and passive permeability is critical.

Quote Request

Request a Quote for 8-(ethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.